![molecular formula C32H42O B14257120 1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene CAS No. 185451-81-4](/img/structure/B14257120.png)
1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene is a complex organic compound characterized by its unique structure, which includes a butyl group, a dodecyloxyphenyl group, and a buta-1,3-diyn-1-yl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene typically involves the coupling of appropriate precursors through oxidative acetylene coupling. The process begins with the preparation of the dodecyloxyphenyl acetylene and butyl acetylene derivatives. These intermediates are then subjected to oxidative coupling using reagents such as copper(I) chloride and palladium(II) acetate under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different structural analogs.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene involves its interaction with molecular targets through its conjugated system. The compound can participate in π-π interactions, hydrogen bonding, and van der Waals forces, influencing the behavior of materials and biological systems. The pathways involved may include electron transfer processes and the modulation of electronic properties in materials applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: Similar structure but lacks the butyl and dodecyloxy groups.
1,4-Bis(tert-butyl-diphenyl-silyl)buta-1,3-diyn-yl]benzene: Contains tert-butyl-diphenyl-silyl groups instead of butyl and dodecyloxy groups.
Uniqueness
1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene is unique due to its specific combination of functional groups, which impart distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in materials science and organic electronics.
Eigenschaften
CAS-Nummer |
185451-81-4 |
|---|---|
Molekularformel |
C32H42O |
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
1-butyl-4-[4-(4-dodecoxyphenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C32H42O/c1-3-5-7-8-9-10-11-12-13-16-28-33-32-26-24-31(25-27-32)19-15-14-18-30-22-20-29(21-23-30)17-6-4-2/h20-27H,3-13,16-17,28H2,1-2H3 |
InChI-Schlüssel |
VSJWXJJYSXAAMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


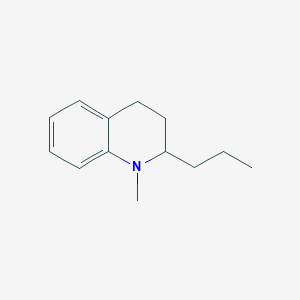
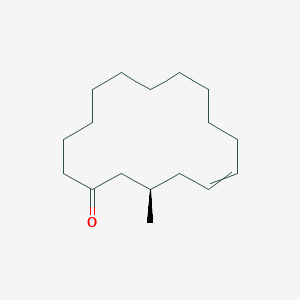

![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-, (3S)-](/img/structure/B14257060.png)
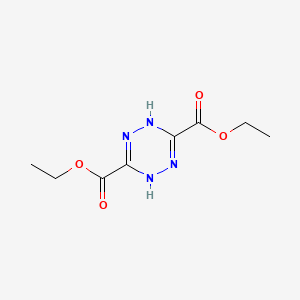
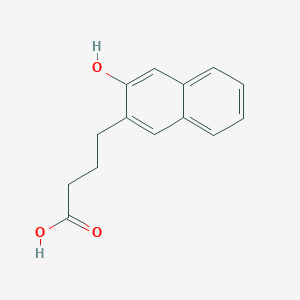
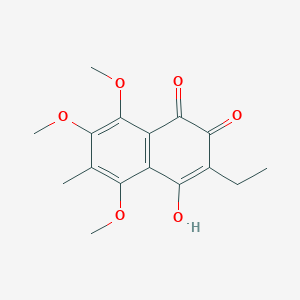
![Benzene, 1,1'-[oxybis(2-methyl-2,1-ethanediyl)]bis-](/img/structure/B14257085.png)
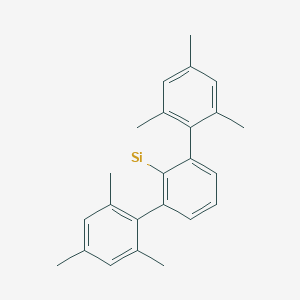
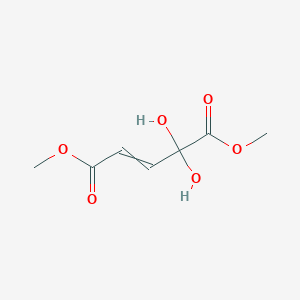
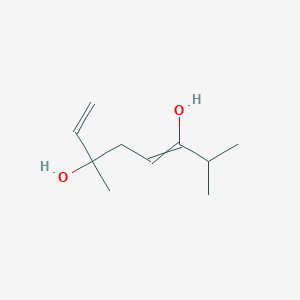
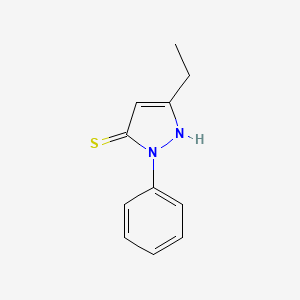
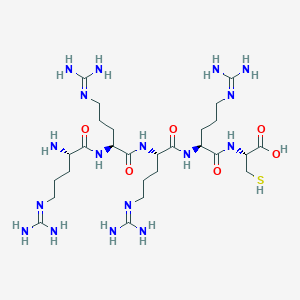
![Benzene, 1-(trifluoromethyl)-3-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14257126.png)
